Chloro-Substituted Pyridazines Exhibit 2.2-Fold Higher Antibacterial Potency Against E. coli Compared to Chloramphenicol
In a head-to-head antimicrobial evaluation of newly synthesized pyridazine derivatives, chloro-substituted analogs demonstrated superior antibacterial activity against Gram-negative bacteria compared to the clinical standard chloramphenicol [1]. The chloro derivatives achieved minimum inhibitory concentrations (MICs) of 0.892–3.744 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens, which is approximately 2.2-fold lower (more potent) than the MIC range of chloramphenicol (2.019–8.078 μg/mL) tested under identical conditions [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.892–3.744 μg/mL (chloro-substituted pyridazine derivatives) |
| Comparator Or Baseline | Chloramphenicol: 2.019–8.078 μg/mL |
| Quantified Difference | Chloro-pyridazines exhibit MIC values ~2.2-fold lower than chloramphenicol |
| Conditions | In vitro broth microdilution assay against E. coli, P. aeruginosa, and S. marcescens |
Why This Matters
This quantitative superiority over a clinically used antibiotic validates the chloro-pyridazine scaffold as a privileged structure for developing novel antimicrobial agents, directly justifying procurement for antibacterial discovery programs.
- [1] Mustafa M, Mostafa YA. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity. 2020;17(6):e2000100. View Source
